Cas no 1060197-32-1 (2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide)

2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide
- AKOS024497997
- 2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
- F5098-0078
- 1060197-32-1
- N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(m-tolyl)acetamide
- 2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
-
- インチ: 1S/C22H20N2O2S/c1-15-4-2-5-16(12-15)13-21(25)23-18-8-7-17-9-10-24(19(17)14-18)22(26)20-6-3-11-27-20/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,25)
- InChIKey: BEQAFHFEFXATPT-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(N1C2C=C(C=CC=2CC1)NC(CC1C=CC=C(C)C=1)=O)=O
計算された属性
- 精确分子量: 376.12454906g/mol
- 同位素质量: 376.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 554
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 77.6Ų
2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5098-0078-2mg |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide |
1060197-32-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5098-0078-5mg |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide |
1060197-32-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5098-0078-2μmol |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide |
1060197-32-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5098-0078-20mg |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide |
1060197-32-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5098-0078-10μmol |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide |
1060197-32-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5098-0078-1mg |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide |
1060197-32-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5098-0078-75mg |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide |
1060197-32-1 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5098-0078-40mg |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide |
1060197-32-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5098-0078-15mg |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide |
1060197-32-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5098-0078-30mg |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide |
1060197-32-1 | 30mg |
$119.0 | 2023-09-10 |
2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamideに関する追加情報
Comprehensive Overview of 2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide (CAS No. 1060197-32-1)
The compound 2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide (CAS No. 1060197-32-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining a thiophene ring, an indole core, and an acetamide moiety, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. This compound's structural complexity and functional diversity position it as a valuable scaffold for designing novel bioactive agents. Its thiophene-2-carbonyl group, in particular, is known to enhance binding affinity to certain enzymatic targets, a feature highly sought after in drug design circles. Additionally, the 3-methylphenyl substituent may contribute to improved pharmacokinetic properties, such as metabolic stability and membrane permeability.
The synthesis of CAS No. 1060197-32-1 typically involves multi-step organic reactions, including amide coupling and cyclization strategies. Modern techniques like microwave-assisted synthesis and flow chemistry have been explored to optimize its production, reflecting the industry's shift toward green chemistry and process intensification. These methods not only improve yield but also reduce environmental impact, addressing growing concerns about sustainable manufacturing in the chemical sector.
From a structure-activity relationship (SAR) perspective, this compound's dihydroindole core offers a versatile platform for structural modifications. Researchers frequently investigate analogs with varying substituents on the phenyl or thiophene rings to fine-tune biological activity. Such studies are crucial for understanding its pharmacophore and developing derivatives with enhanced target selectivity or reduced off-target effects—a key focus in contemporary medicinal chemistry.
Analytical characterization of 2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide employs advanced techniques like HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods ensure purity and confirm structural integrity, which is critical for preclinical studies. The compound's physicochemical properties, including logP, solubility, and thermal stability, are also extensively documented to guide formulation development—a topic of high interest in pharmaceutical R&D forums.
Emerging applications in chemical biology have expanded the utility of this molecule beyond traditional drug discovery. For instance, its fluorescent properties (attributed to the conjugated system in the indole-thiophene framework) make it suitable as a molecular probe for imaging studies. This dual functionality—therapeutic potential and diagnostic utility—resonates with the growing field of theranostics, where single agents serve both treatment and monitoring purposes.
Regulatory considerations for CAS 1060197-32-1 emphasize proper handling under standard laboratory protocols. While not classified as hazardous, researchers must adhere to Good Laboratory Practice (GLP) when working with this compound. Documentation of its stability under various conditions (pH, temperature, light exposure) is essential for long-term storage and transportation—a frequent query in chemical procurement discussions.
The commercial availability of this compound through specialty chemical suppliers has facilitated broader academic and industrial research. Procurement teams often search for high-purity batches or custom synthesis services for scaled-up production. Recent patents disclosing its use in cancer therapeutics or neuroprotective agents have further stimulated market interest, as evidenced by rising citations in scientific literature and grant proposals.
Future research directions may explore its potential in combinatorial chemistry libraries or fragment-based drug discovery. Computational approaches like molecular docking and QSAR modeling could accelerate the identification of optimal derivatives. As the scientific community increasingly values multifunctional compounds, the versatility of 2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide ensures its continued relevance in cutting-edge research initiatives.
1060197-32-1 (2-(3-methylphenyl)-N-1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-ylacetamide) Related Products
- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 1156371-22-0(n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)
- 852439-96-4(5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 453584-88-8(4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)
- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)
- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)
- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)
- 2228444-33-3(3,3-difluoro-2-(5-methylpyrazin-2-yl)propan-1-amine)




